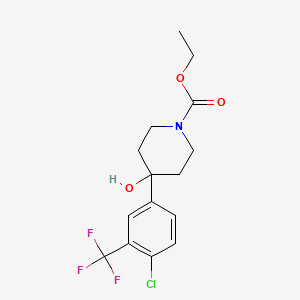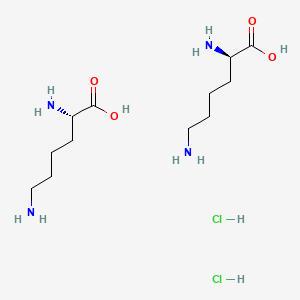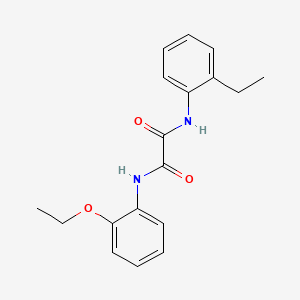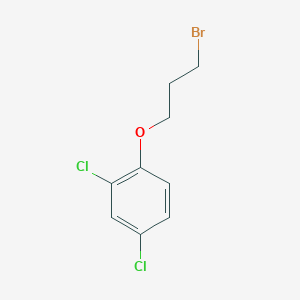
1-(3-Bromopropoxy)-2,4-dichlorobenzene
Descripción general
Descripción
1-(3-Bromopropoxy)-2,4-dichlorobenzene is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as 3-bromopropoxy-2,4-dichlorobenzene or BPDCB. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 205°C. BPDCB has been found to have a wide range of applications in scientific research, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential drug candidate.
Aplicaciones Científicas De Investigación
Solubility and Purification
1-(3-Bromopropoxy)-2,4-dichlorobenzene, an important intermediate in the manufacture of omoconazole nitrate, has been studied for its solubility in aqueous ethanol solutions. This research is significant for the purification process of this compound by crystallization. The solubilities were measured across a temperature range of 273.15–303.15 K using a laser monitoring system, providing valuable data for its purification processes (Jiang et al., 2013).
Catalytic Oxidation
Studies have been conducted on the catalytic oxidation of 1,2-dichlorobenzene, a closely related compound, over various transition metal oxides. This research reveals the dependencies of catalytic activities on the nature of the transition metal oxides, providing insights that could be relevant for similar compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene (Krishnamoorthy, Rivas, & Amiridis, 2000).
Intermediate in Chemical Reactions
Research on polyhalogenoaromatic compounds has provided circumstantial evidence for the intermediacy of radical anions during reactions involving ω-bromoalkoxypolychloro-arenes and -heteroarenes. This suggests potential roles of compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene in similar chemical pathways (Wakefield, Whitten, & Farley, 1982).
Interaction with Other Chemicals
Studies on the interaction of chlorinated benzenes with other compounds reveal that they can induce metabolism changes in foreign organic compounds. This provides an understanding of the biochemical interactions and transformations that can occur with compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene (Carlson & Tardiff, 1976).
Polymerization and Catalysis
Research has been conducted on the use of alkoxybenzenes, including (3-bromopropoxy)benzene, for the end-quenching of polyisobutylene. This involves activated catalysts at different temperatures and provides insights into the applications of 1-(3-Bromopropoxy)-2,4-dichlorobenzene in polymer chemistry (Yang & Storey, 2015).
Propiedades
IUPAC Name |
1-(3-bromopropoxy)-2,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFFEDBFOCOYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290274 | |
| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6954-78-5 | |
| Record name | 6954-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


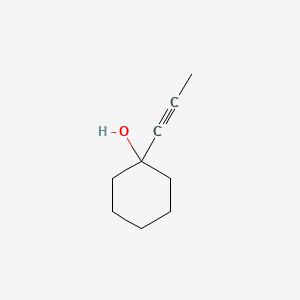
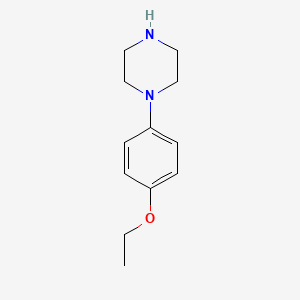
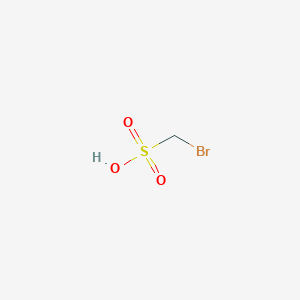
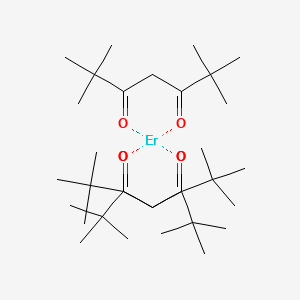
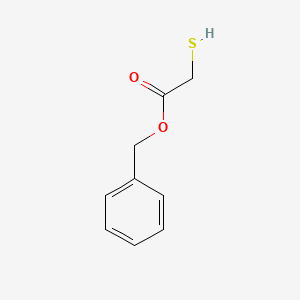
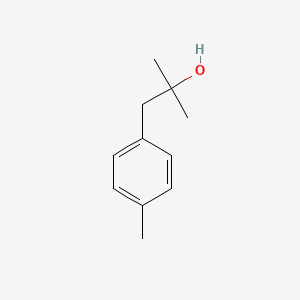
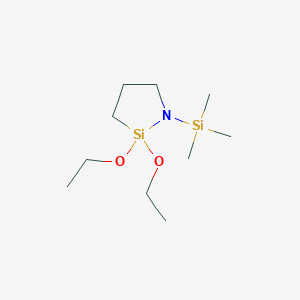
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)
